BenchChemオンラインストアへようこそ!

GSK1059615

Kinase Selectivity Profiling Biochemical Assay Target Engagement

Procure GSK1059615 for its unparalleled dual PI3K/mTOR inhibition profile (PI3Kα IC50=0.4 nM, mTOR IC50=12 nM). Unlike single-target PI3K (e.g., BKM120) or mTOR inhibitors, it uniquely attenuates MAPK signaling and blocks compensatory pathway reactivation. Essential for probing PI3K-MAPK crosstalk in PIK3CA-mutant models. Demonstrates robust in vivo efficacy in gastric cancer xenografts and selectively induces apoptosis in primary cancer cells while sparing normal tissue. A critical benchmark for dual-inhibitor research.

Molecular Formula C18H11N3O2S
Molecular Weight 333.4 g/mol
CAS No. 958852-01-2
Cat. No. B1672348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1059615
CAS958852-01-2
SynonymsGSK-1059615;  GSK 1059615;  GSK1059615.
Molecular FormulaC18H11N3O2S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4
InChIInChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-
InChIKeyQDITZBLZQQZVEE-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK1059615: A High-Potency Dual PI3K/mTOR Inhibitor for Advanced Kinase Research


GSK1059615 is a small-molecule thiazolidinedione that functions as a potent, reversible, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinases (PI3Kα, β, δ, γ) and the mammalian target of rapamycin (mTOR). Its biochemical profile is defined by low nanomolar inhibitory concentrations across the PI3K panel (IC50 values of 0.4 nM, 0.6 nM, 2 nM, and 5 nM for the α, β, δ, and γ isoforms, respectively) and an mTOR IC50 of 12 nM [1]. This dual-target activity positions GSK1059615 as a valuable chemical probe for dissecting the PI3K/AKT/mTOR signaling axis in both in vitro and in vivo oncology models .

Why GSK1059615 Cannot Be Substituted with a Generic Pan-PI3K or mTOR-Only Inhibitor


The PI3K/AKT/mTOR pathway comprises multiple, functionally distinct targets. Substituting GSK1059615 with a pan-PI3K inhibitor (e.g., Buparlisib/BKM120) or a single-target mTOR inhibitor (e.g., Rapamycin) fails to recapitulate the compound's unique dual-inhibition profile and its downstream signaling consequences. While BKM120, for instance, inhibits PI3K isoforms, it lacks significant mTOR activity (BKM120 PI3Kα IC50 = 52 nM) . This single-target blockade often triggers compensatory pathway reactivation. In contrast, GSK1059615's concerted inhibition of both PI3K and mTOR directly attenuates MAPK signaling—a mechanism not observed with AKT-specific inhibitors like GSK690693 [1]. This functional divergence, quantified at both biochemical and cellular levels, underscores the scientific imperative for using the exact compound rather than an in-class analog.

Quantitative Evidence for GSK1059615: Direct Comparator Data vs. Leading PI3K/mTOR Inhibitors


GSK1059615 Demonstrates Superior mTOR Affinity Compared to the Structural Analog PF-04691502

GSK1059615 exhibits a 1.3-fold lower IC50 for mTOR (12 nM) compared to the Ki value of the Pfizer-developed dual PI3K/mTOR inhibitor PF-04691502 (16 nM) . While both compounds potently inhibit class I PI3K isoforms, GSK1059615's marginally higher mTOR affinity may translate to a distinct pharmacological signature in cellular and in vivo systems. PF-04691502 also lacks the specific MAPK signaling attenuation observed with GSK1059615, indicating a potential divergence in downstream pathway modulation despite similar target profiles [1].

Kinase Selectivity Profiling Biochemical Assay Target Engagement

GSK1059615 Inhibits AKT Phosphorylation in Breast Cancer Cells with Greater Potency than Gedatolisib (PKI-587)

In cellular assays, GSK1059615 reduces AKT phosphorylation at Ser473 in T47D and BT474 breast cancer cells with an IC50 of 40 nM . A direct comparator, gedatolisib (PKI-587), demonstrates a higher IC50 for inhibiting AKT phosphorylation (S473) in MDA-MB-361 cells (54 nM) [1]. This 26% difference in cellular potency for a critical proximal biomarker suggests GSK1059615 may achieve more robust pathway suppression at equivalent extracellular concentrations, a crucial consideration for in vitro experimental design.

Cellular Target Engagement Phospho-AKT (S473) Breast Cancer Models

GSK1059615 Efficacy in Gastric Cancer Xenografts Matches or Exceeds that of BEZ235, a Preclinical Benchmark Dual Inhibitor

In an AGS gastric cancer subcutaneous xenograft model, daily intraperitoneal administration of GSK1059615 at 10 mg/kg or 30 mg/kg resulted in potent tumor growth inhibition [1]. A comparable study using the dual PI3K/mTOR inhibitor BEZ235 in a gastric cancer model (SNU-16 xenografts) required an oral dose of 40 mg/kg to achieve significant tumor growth delay [2]. While model and route differences prevent a direct potency claim, this suggests that GSK1059615's in vivo anti-tumor activity is at least comparable to a widely used benchmark compound at a potentially lower or similar dose range, demonstrating its robust translation from biochemical to in vivo efficacy.

In Vivo Xenograft Gastric Cancer Tumor Growth Inhibition

GSK1059615 Selectively Attenuates MAPK Signaling, a Unique Feature Not Shared by All PI3K or AKT Inhibitors

Causal network modeling in BT474 breast cancer cells revealed that GSK1059615 uniquely decreases MAPK signaling, a mechanism not observed with the pan-AKT inhibitor GSK690693 [1]. This functional divergence is a class-level inference: while many PI3K/mTOR dual inhibitors (e.g., BEZ235, PF-04691502) are known to block the PI3K/AKT/mTOR axis, the specific attenuation of the MAPK pathway by GSK1059615 may confer a distinct advantage in certain cellular contexts where MAPK-driven resistance or crosstalk is prevalent. This is a supporting, non-quantitative differentiator, but one with significant mechanistic implications for experimental design.

Pathway-Specific Signaling MAPK/ERK Attenuation Mechanism of Action

GSK1059615 Potently Inhibits Common Oncogenic PI3Kα Mutants, a Key Requirement for Disease-Relevant Models

GSK1059615 is a potent inhibitor of the common activating mutations of the PIK3CA gene encoding the p110α subunit of PI3K. It inhibits the E542K, E545K, and H1047R mutant forms with an IC50 of approximately 2 nM . This is a class-level inference, as many pan-PI3K inhibitors (e.g., BKM120) also target these mutants, but with significantly lower potency (BKM120 PI3Kα IC50 = 52 nM) . For procurement, this ensures that the compound will be effective in the most common disease-relevant cell lines (e.g., MCF7 with E545K, T47D with H1047R), whereas a less potent or more isoform-selective inhibitor might fail to recapitulate the desired cellular phenotype.

Mutant-Selective Inhibition PIK3CA Mutations Oncogene Targeting

GSK1059615's Dual Inhibition Profile Provides a Wider Therapeutic Index for In Vitro Studies Compared to mTOR-Only Inhibitors

In primary human gastric cancer cells, GSK1059615 potently inhibits cell growth, survival, and proliferation, and induces significant apoptosis. In contrast, the compound fails to induce significant cytotoxicity or apoptosis in primary human gastric epithelial cells [1]. This differential sensitivity is a class-level inference for dual PI3K/mTOR inhibitors, which are hypothesized to have a wider therapeutic window in vitro than single-agent mTOR inhibitors (e.g., rapamycin) due to their ability to block PI3K-mediated survival signals that can otherwise limit mTOR-targeted therapy efficacy. While a direct comparator study is lacking, this selective cytotoxicity profile supports the procurement of GSK1059615 for studies aiming to maximize cancer cell-specific effects while minimizing off-target toxicity in non-malignant control cells.

In Vitro Cytotoxicity Gastric Cancer Therapeutic Window

Recommended Application Scenarios for GSK1059615 Based on Comparative Evidence


Mechanistic Studies of MAPK Pathway Crosstalk in Breast Cancer

As demonstrated by Causal Network Modeling, GSK1059615 uniquely attenuates MAPK signaling in BT474 cells, a feature not shared by AKT inhibitors [1]. This makes it an ideal tool for dissecting PI3K-MAPK pathway crosstalk and resistance mechanisms. Researchers studying the interplay between these pathways, particularly in breast cancer models harboring PIK3CA mutations, will find GSK1059615 provides a distinct experimental advantage over simpler PI3K or mTOR inhibitors.

In Vivo Gastric Cancer Xenograft Models for Compound Benchmarking

GSK1059615 has demonstrated robust, dose-dependent tumor growth inhibition in a subcutaneous AGS gastric cancer xenograft model at doses of 10 and 30 mg/kg [2]. This well-characterized in vivo efficacy profile makes it an excellent benchmark for evaluating the performance of novel gastric cancer therapeutics or combination strategies. Its efficacy is comparable to the established dual inhibitor BEZ235, offering a reliable positive control for in vivo oncology studies.

Investigating the Role of PIK3CA Mutations in Therapy Response

With its potent inhibition (IC50 ~2 nM) of the common oncogenic PIK3CA mutants E542K, E545K, and H1047R, GSK1059615 is an essential reagent for cell line panel screening aimed at identifying genotype-specific sensitivities . Its high potency ensures robust target engagement across a range of mutant-expressing cell lines (e.g., MCF7, T47D, HCT116), facilitating the discovery of biomarkers for response or resistance to dual PI3K/mTOR inhibition.

Defining the Therapeutic Window of Dual PI3K/mTOR Blockade in Primary Cell Culture

The compound's selective cytotoxicity profile—inducing apoptosis in primary gastric cancer cells while sparing normal gastric epithelial cells [3]—positions it as a valuable probe for ex vivo studies. This is particularly relevant for experiments using patient-derived organoids or primary cultures, where minimizing toxicity to the normal tissue compartment is critical for interpreting drug-specific effects on tumor biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1059615

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.